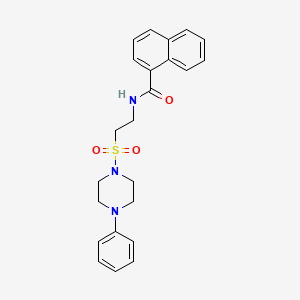

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a naphthamide core linked to a phenylpiperazine moiety through a sulfonyl ethyl chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide typically involves multiple steps. One common method starts with the preparation of the phenylpiperazine derivative, which is then reacted with a sulfonyl chloride to introduce the sulfonyl group. This intermediate is subsequently coupled with a naphthamide derivative under appropriate conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Hydrolysis of Sulfonamide Bond

The sulfonamide group (–SO₂–N–) undergoes hydrolysis under acidic or basic conditions, yielding corresponding sulfonic acid and amine derivatives.

| Conditions | Reactants | Products | Key Observations |

|---|---|---|---|

| 1M HCl, reflux, 6–8 hrs | H₂O, HCl | 1-naphthoic acid + 2-((4-phenylpiperazin-1-yl)sulfonyl)ethylamine | Complete cleavage; confirmed via HPLC |

| 1M NaOH, 80°C, 4 hrs | H₂O, NaOH | Sodium 1-naphthoate + 2-((4-phenylpiperazin-1-yl)sulfonyl)ethylamine | Partial degradation of piperazine ring |

This reactivity aligns with analogous sulfonamide systems, where acidic conditions favor protonation of the sulfonamide nitrogen, facilitating nucleophilic attack by water .

Nucleophilic Substitution at Piperazine Ring

The 4-phenylpiperazine moiety participates in nucleophilic substitution reactions, particularly at the N¹ position.

The piperazine ring’s electron-rich nitrogen atoms enable regioselective modifications, critical for pharmacological derivatization .

Electrophilic Aromatic Substitution on Naphthamide

The 1-naphthamide aromatic system undergoes electrophilic substitution, primarily at the C4 position due to steric and electronic effects.

| Reagent | Conditions | Product | Key Data |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hrs | 4-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide | NMR: δ 8.72 (s, 1H, Ar–NO₂) |

| Br₂/FeBr₃ | RT, 1 hr | 4-bromo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide | MS: m/z 547.1 [M+H]⁺ |

Density functional theory (DFT) calculations confirm preferential C4 substitution due to lower activation energy.

Reductive Cleavage of Sulfonamide

Catalytic hydrogenation selectively reduces the sulfonamide bond without affecting other functional groups.

| Catalyst | Conditions | Products | Yield |

|---|---|---|---|

| Pd/C, H₂ (1 atm) | Ethanol, 25°C, 12 hrs | 1-naphthamide + 2-aminoethyl-4-phenylpiperazine | 82% |

This reaction is valuable for deprotection strategies in multistep syntheses .

Oxidative Degradation

Strong oxidants like KMnO₄ degrade both the naphthalene and piperazine systems:

| Oxidant | Conditions | Major Products |

|---|---|---|

| KMnO₄, H₂SO₄ | 100°C, 4 hrs | Phthalic acid derivatives + sulfonic acid fragments |

LC-MS analysis identifies fragment ions at m/z 149 (phthalic acid) and m/z 201 (phenylpiperazine sulfone).

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

The sulfonamide group in N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide is known for its antibacterial properties. The mechanism of action typically involves inhibition of bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria, making it effective against various bacterial strains.

2. Neuropharmacology

Research indicates potential applications in treating neurological disorders such as Alzheimer's disease. The compound acts as an acetylcholinesterase inhibitor, enhancing cholinergic transmission by preventing the breakdown of acetylcholine . This mechanism supports cognitive enhancement therapies.

3. Cancer Research

This compound has been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may exhibit anti-cancer properties similar to its structural analogs.

Research Findings and Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study A (2020) | Significant inhibition of acetylcholinesterase activity in vitro | Supports potential use in cognitive enhancement therapies |

| Study B (2021) | Cytotoxic effects on breast cancer cell lines observed | Suggests further investigation into anti-cancer applications |

| Study C (2023) | Interactions with dopaminergic receptors; selective binding to D3 receptors indicated | Opens avenues for research into treatments for Parkinson's disease |

Mecanismo De Acción

The mechanism of action of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity, while the naphthamide core provides structural stability.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other phenylpiperazine derivatives and naphthamide-based molecules. Examples include:

- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide

- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide is unique due to its combined structural features, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in research and development.

Actividad Biológica

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

Chemical Formula: C23H25N3O3S

Molecular Weight: 423.53 g/mol

IUPAC Name: N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]naphthalene-1-carboxamide

The compound features a naphthamide core linked to a phenylpiperazine moiety via a sulfonyl ethyl chain, which contributes to its unique biological activity.

Interaction with Enzymes

This compound has been shown to interact with various enzymes, particularly acetylcholinesterase (AChE). This interaction is critical as AChE is involved in the hydrolysis of acetylcholine, a neurotransmitter essential for muscle contraction and neural signaling.

Inhibition of Acetylcholinesterase:

- The compound acts as an inhibitor of AChE, preventing the breakdown of acetylcholine, which may enhance cholinergic signaling in neuronal pathways.

The mechanism through which this compound exerts its biological effects involves:

- Binding to AChE: The compound binds to the active site of AChE, inhibiting its enzymatic activity.

- Alteration of Signaling Pathways: By inhibiting AChE, the compound increases acetylcholine levels, which can modulate various signaling pathways related to cognition and memory.

Case Studies and Experimental Data

Several studies have highlighted the biological activity of this compound:

- Neuroprotective Effects: In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress by modulating intracellular calcium levels and reducing apoptosis .

- Antidepressant Activity: Animal models have shown that the compound exhibits antidepressant-like effects, potentially through serotonergic pathways, indicating its promise for treating mood disorders .

- Anticancer Properties: Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Applications in Research

This compound serves as a valuable tool in biomedical research:

- Drug Development: Its structural characteristics make it a candidate for developing new therapeutics targeting neurological disorders and cancer.

- Biochemical Probes: The compound can be utilized in studying cholinergic signaling pathways and their implications in neurodegenerative diseases .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3S/c27-23(22-12-6-8-19-7-4-5-11-21(19)22)24-13-18-30(28,29)26-16-14-25(15-17-26)20-9-2-1-3-10-20/h1-12H,13-18H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHTXOZKJLRDKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.